1-butyl-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one
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Overview
Description
1-BUTYL-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is a synthetic organic compound belonging to the quinazolinone family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring multiple trifluoromethyl groups, suggests potential for significant chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. Common starting materials might include substituted anilines and carbonyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-BUTYL-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction could introduce additional functional groups or modify existing ones.
Reduction: This reaction might be used to alter the oxidation state of the compound.
Substitution: This reaction could replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might also make it a valuable ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Quinazolinone derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action for 1-BUTYL-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinazolinone derivatives with different substituents. Examples could be:
- 2-Methyl-4-quinazolinone
- 6,7-Dimethoxy-4-quinazolinone
Uniqueness
The uniqueness of 1-BUTYL-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE lies in its specific substituents, which could confer unique chemical and biological properties. The presence of trifluoromethyl groups, in particular, might enhance its stability and biological activity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C17H22F6N2O |
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Molecular Weight |
384.36 g/mol |
IUPAC Name |
1-butyl-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C17H22F6N2O/c1-5-6-7-25-10(2)24-15(16(18,19)20,17(21,22)23)13-11(25)8-14(3,4)9-12(13)26/h5-9H2,1-4H3 |
InChI Key |
LTIXSYUDOJDMEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC(C2=C1CC(CC2=O)(C)C)(C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
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